![molecular formula C8H15NO3 B14286544 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one CAS No. 140687-54-3](/img/structure/B14286544.png)
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one is an organic compound with a unique structure that combines an aminooxy group with a butoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one typically involves the reaction of butoxymethylamine with an appropriate oxo compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The aminooxy group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Methoxymethyl)amino]oxy}prop-2-en-1-one
- 1-{[(Ethoxymethyl)amino]oxy}prop-2-en-1-one
- 1-{[(Propoxymethyl)amino]oxy}prop-2-en-1-one
Uniqueness
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one is unique due to the presence of the butoxymethyl group, which imparts specific chemical and physical properties
Properties
CAS No. |
140687-54-3 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(butoxymethylamino) prop-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-11-7-9-12-8(10)4-2/h4,9H,2-3,5-7H2,1H3 |
InChI Key |
ZFKHYBHESHEVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCNOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


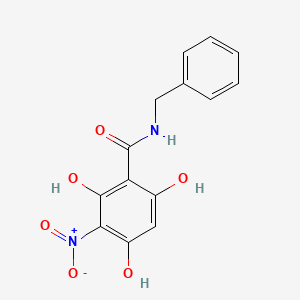
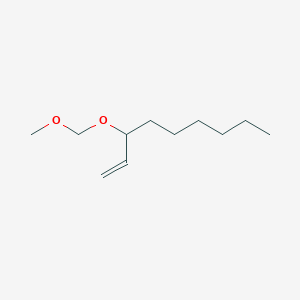
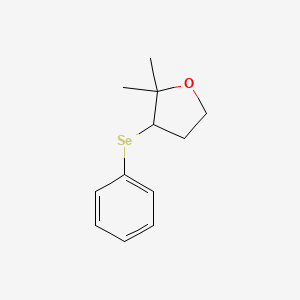
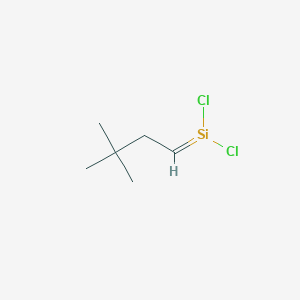
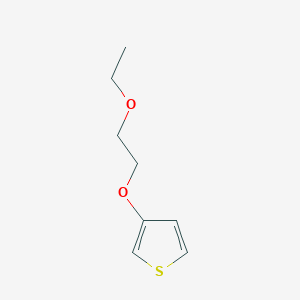
phenylsilane](/img/structure/B14286485.png)

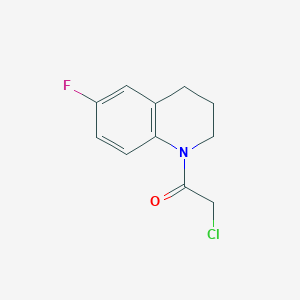
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
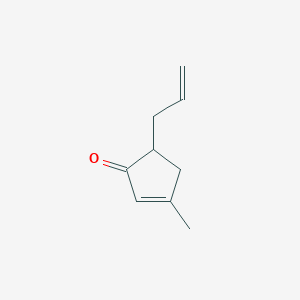
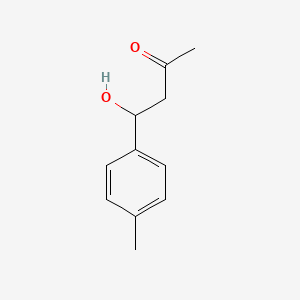
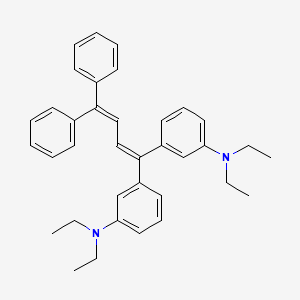
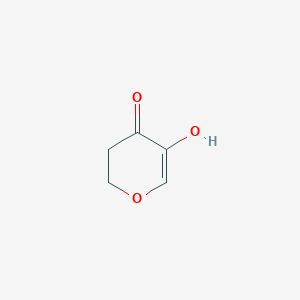
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
